2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a heterocyclic compound that combines the structural features of furan and thiadiazole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antiproliferative activities against certain cell lines . Therefore, it’s plausible that this compound may also target similar cellular components or pathways.
Mode of Action
It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets through the formation of coordinate covalent bonds, leading to changes in the targets’ function or activity.
Biochemical Pathways
Similar compounds have been reported to exhibit antiproliferative activities, suggesting that they may affect pathways related to cell proliferation
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities, suggesting that they may inhibit cell growth or division
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities . They were tested against E. coli, B. mycoides, and C. albicans, and some compounds showed potent antimicrobial activity .
Cellular Effects
Some thiadiazole derivatives have shown dose-dependent anticancer activities against studied cell lines . Additionally, they have been found to induce cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
It is known that some thiadiazole derivatives have been connected with the inhibition of kinase 1/2 (ERK1/2) .
Temporal Effects in Laboratory Settings
It is known that the synthesis of thiadiazole derivatives involves several steps, and the final products are fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Metabolic Pathways
It is known that the metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with various sulfur-containing reagents such as potassium thiocyanate or thiosemicarbazide.
Coupling with Furan Derivative: The thiadiazole derivative is then coupled with a furan derivative, such as 2,5-dimethylfuran-3-carboxylic acid, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran-3-carboxamide: Lacks the thiadiazole ring, resulting in different biological activities.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide: Lacks the dimethyl groups on the furan ring, affecting its reactivity and properties.
Uniqueness
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is unique due to the presence of both furan and thiadiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-8-12(10(2)20-9)13(19)16-15-18-17-14(21-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDZCUMMPCZKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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